molecular formula C9H14N2S B13297569 1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine

1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine

Cat. No.: B13297569
M. Wt: 182.29 g/mol
InChI Key: QBEBFNUVNDJORE-UHFFFAOYSA-N
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Description

1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents can facilitate the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals with specific biological activities.

    Industry: The compound can be utilized in the production of advanced materials with desirable properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring may also contribute to the compound’s overall biological activity by interacting with different molecular sites.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in compounds with only one of these rings.

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

1-methyl-2-thiophen-3-ylpyrrolidin-3-amine

InChI

InChI=1S/C9H14N2S/c1-11-4-2-8(10)9(11)7-3-5-12-6-7/h3,5-6,8-9H,2,4,10H2,1H3

InChI Key

QBEBFNUVNDJORE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=CSC=C2)N

Origin of Product

United States

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